Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound featuring a furobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furobenzofuran core, followed by the introduction of amino and chlorophenyl groups. Key steps include:
Formation of the Furobenzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an arylglyoxal, under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines in the presence of catalysts.
Chlorophenyl Substitution: Electrophilic aromatic substitution to introduce the chlorophenyl group.
Esterification: The final step involves esterification to form the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of amino groups makes it a candidate for binding to biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The furobenzofuran core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diallyl 2,6-diamino-4-(4-methylphenyl)furo 2,3-fbenzofuran-3,7-dicarboxylate
- Diethyl 2,6-diamino-4-(4-ethylphenyl)furo 2,3-fbenzofuran-3,7-dicarboxylate
Uniqueness
Compared to similar compounds, Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to the presence of the chlorophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C22H19ClN2O6 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C22H19ClN2O6/c1-3-28-21(26)15-12-9-13-16(17(20(25)30-13)22(27)29-4-2)14(18(12)31-19(15)24)10-5-7-11(23)8-6-10/h5-9H,3-4,24-25H2,1-2H3 |
InChI Key |
ZIEXYWMHBUHJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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